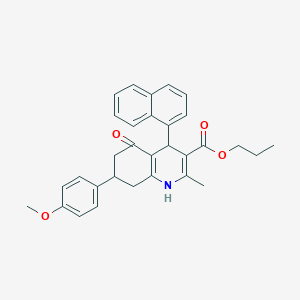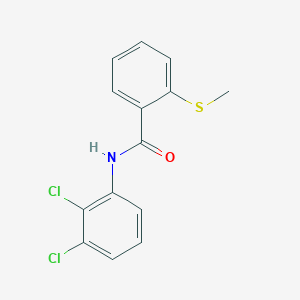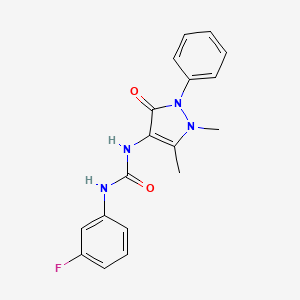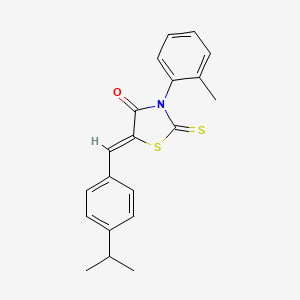
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTP, is a synthetic compound with potential applications in scientific research. MPTP is a thiazolidinone derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of dopamine. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce oxidative stress, which may contribute to its biological effects.
Biochemical and Physiological Effects:
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against a range of bacteria and fungi. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to have anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is its potential as a therapeutic agent for neurodegenerative diseases. However, there are also limitations to its use in lab experiments. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that may have limited solubility in certain solvents, which may affect its bioavailability and efficacy. In addition, 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one may have potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one research. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease. Another direction is to explore its potential as an antimicrobial and anti-inflammatory agent. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity.
Synthesemethoden
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process that involves the reaction of 2-methylbenzaldehyde with 4-isopropylbenzaldehyde in the presence of sodium hydroxide to form 5-(4-isopropylbenzylidene)-2-methylbenzaldehyde. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 5-(4-isopropylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease.
Eigenschaften
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS2/c1-13(2)16-10-8-15(9-11-16)12-18-19(22)21(20(23)24-18)17-7-5-4-6-14(17)3/h4-13H,1-3H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDAPSDHPBGCQL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-{[1-(1-adamantyl)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5197434.png)

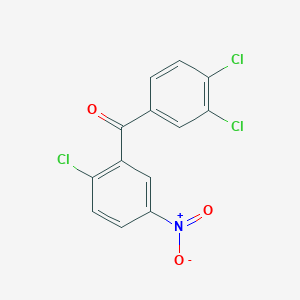
![N-[2-(4-isopropylphenoxy)-1-methylethyl]-1-adamantanecarboxamide](/img/structure/B5197445.png)
![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5197472.png)

![2-fluoro-N-{3-[4-(3-methyl-4-pyridinyl)-1-piperazinyl]-3-oxopropyl}benzamide trifluoroacetate](/img/structure/B5197480.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5197484.png)
![1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
![7-bromo-2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5197491.png)
